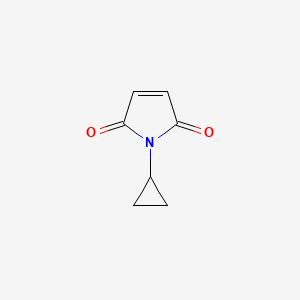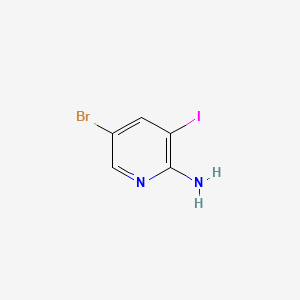
4-Allylthiosemicarbazide
Overview
Description
4-Allylthiosemicarbazide is an organic compound with the molecular formula C4H9N3S. It is a derivative of thiosemicarbazide, characterized by the presence of an allyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Allylthiosemicarbazide can be synthesized through the reaction of allyl isothiocyanate with hydrazine hydrate in ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with a high degree of purity . The general reaction scheme is as follows:
Allyl isothiocyanate+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Allylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
4-Allylthiosemicarbazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-allylthiosemicarbazide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s ability to form complexes with metal ions also plays a crucial role in its antimicrobial and anticancer activities . Additionally, its corrosion inhibition properties are attributed to the formation of a protective film on metal surfaces, preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiosemicarbazide: Similar in structure but with a phenyl group instead of an allyl group.
Thiosemicarbazide: The parent compound without any substituents on the nitrogen atom.
4-Methylthiosemicarbazide: Contains a methyl group instead of an allyl group.
Uniqueness
4-Allylthiosemicarbazide is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allyl group enhances its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-amino-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLPCLANGIXFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191081 | |
| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-55-0 | |
| Record name | 4-Allylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semicarbazide, 4-allyl-3-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Allylthiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-allylthiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 4-Allylthiosemicarbazide in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It's primarily used to prepare various heterocyclic compounds, including substituted triazoles [] and imidazolidinediones []. These heterocyclic compounds often exhibit biological activities, making them attractive targets for pharmaceutical research.
Q2: How does this compound interact with metal ions, and what are the implications of this interaction?
A2: this compound acts as a ligand, readily forming complexes with various metal ions, including Copper (I) [], Chromium (III) [], Palladium (II), Gold (III), and Silver (I) []. This complexation ability stems from the presence of sulfur and nitrogen donor atoms within its structure. These metal complexes can exhibit distinct properties compared to the free ligand, opening possibilities for applications in areas like catalysis and analytical chemistry. For instance, this compound enables the cloud point extraction of Pd(II), Au(III), and Ag(I), facilitating their preconcentration and detection by graphite furnace atomic absorption spectrometry [].
Q3: Has this compound demonstrated any promising biological activities?
A3: While this compound itself hasn't been extensively studied for biological activity, its derivatives show promising results. For example, a series of 4-allyl/amino-5-aryl-1,2,4-triazoles synthesized from this compound were tested for antibacterial and antifungal effects against various microorganisms, including Escherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureus, Aspergillus niger and Candida albicans []. Similarly, synthesized 1-substituted benzylideneamino-2-thioxo-3-allyl-4,5-imidazolidinediones, also derived from this compound, exhibited anticonvulsant activity in mice models [].
Q4: What is the structural characterization of this compound?
A4: this compound has the molecular formula C4H11N3S and a molecular weight of 133.22 g/mol. Its structure has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and UV spectroscopy, alongside elemental analysis [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)
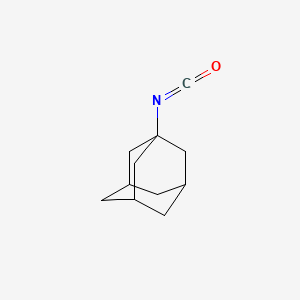
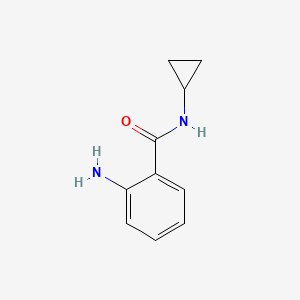


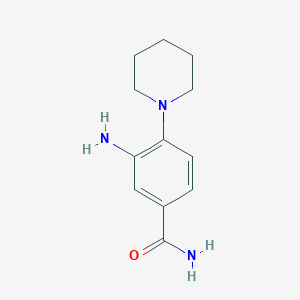
![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)


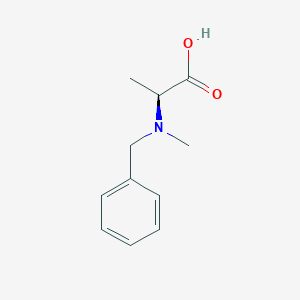
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)

